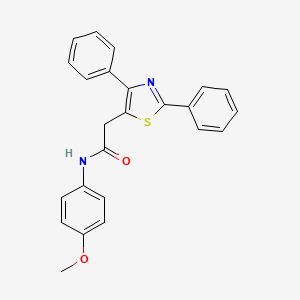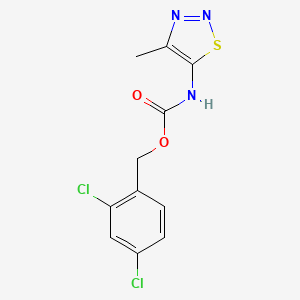
2,4-dichlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
Overview
Description
This compound is a fascinating chemical with diverse scientific applications. It is related to 2,4-Dichlorobenzyl alcohol, which is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and other related properties .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is a part of the 1,3,4-thiadiazole derivatives, which have been extensively studied for their chemical synthesis and properties. For example, synthesis techniques like liquid-liquid phase transfer catalysis using PEG-400 as a catalyst have been explored for efficient synthesis of related compounds (Chai Lan-qin & Wang Xi-cun, 2004).
Anticancer Activity
- Related compounds, such as 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides, have demonstrated marked anticancer activity against various human carcinoma cell lines. This highlights the potential therapeutic applications of the compound (S. Karakuş et al., 2018).
Antibacterial Activities
- Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial activities against various strains such as B. subtilis, S. aureus, and E. coli, indicating the compound's potential use in developing new antibacterial agents (Yan Zhang et al., 2010).
Antimicrobial Applications
- The therapeutic effects of 1,3,4-thiadiazole derivatives have been studied for various pathological conditions, including their use as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Husam A. Ameen & Ahlam J. Qasir, 2017).
Molecular Aggregation Studies
- Spectroscopic studies have been conducted on related compounds to understand their molecular aggregation in various solvents, providing insights into their molecular interactions, which could be useful in developing new applications (A. Matwijczuk et al., 2016).
Potential in Antiviral Research
- Studies on related compounds also include the investigation of their antiviral activity, such as against COVID-19, through structure-guided virtual screening, suggesting potential applications in antiviral therapy (Huda R. M. Rashdan et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have shown antimicrobial and antiviral properties . For instance, 2,4-dichlorobenzyl alcohol, a compound with a similar structure, is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to the inhibition of essential biological processes, resulting in the death of the target organisms .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the normal functioning of various biochemical pathways in target organisms, leading to their death .
Result of Action
Compounds with similar structures have been found to exhibit antimicrobial and antiviral effects, suggesting that this compound may have similar effects .
properties
IUPAC Name |
(2,4-dichlorophenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2S/c1-6-10(19-16-15-6)14-11(17)18-5-7-2-3-8(12)4-9(7)13/h2-4H,5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONPYKUKPRAVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131040 | |
| Record name | Carbamic acid, (4-methyl-1,2,3-thiadiazol-5-yl)-, (2,4-dichlorophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate | |
CAS RN |
343373-91-1 | |
| Record name | Carbamic acid, (4-methyl-1,2,3-thiadiazol-5-yl)-, (2,4-dichlorophenyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343373-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (4-methyl-1,2,3-thiadiazol-5-yl)-, (2,4-dichlorophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




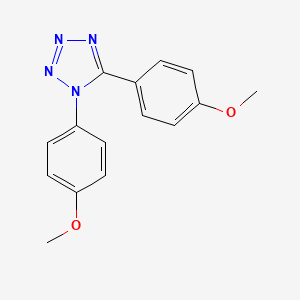
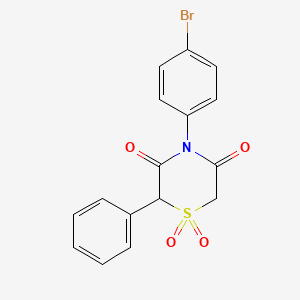

![2-(4-chlorophenyl)-2-oxoacetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3036361.png)
![3-[(E)-2-(dimethylamino)ethenyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B3036362.png)
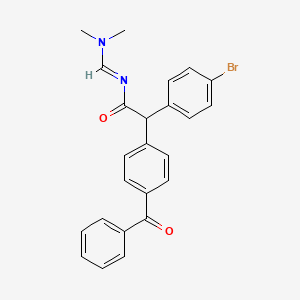
![4-[(3,4-Dimethylphenyl)sulfonyl]butan-2-one](/img/structure/B3036365.png)
![(3-{[(2-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3036366.png)
![(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3036367.png)
![3-[(E)-N-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3036371.png)
![{2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B3036372.png)

